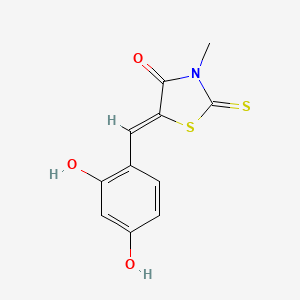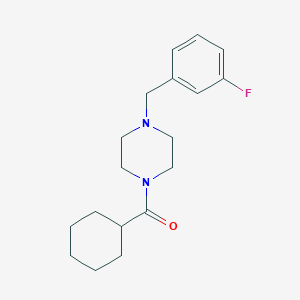![molecular formula C20H22N4O3S B4714771 N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4714771.png)
N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves reactions between acylazides and amino-thiadiazoles or interactions with isocyanates. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. Similarly, derivatives can be synthesized by the reaction of amino-thiadiazoles with benzoyl isocyanates, as demonstrated in other studies (Song Xin-jian, Xiao-Hong Tan, & Yan‐Gang Wang, 2008; Li-Qiao Shi, 2011).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their planar configuration, facilitated by intramolecular N–H···O hydrogen bonds. X-ray crystallography reveals that these molecules often crystallize in specific space groups, exhibiting intermolecular hydrogen bonds and π–π stacking interactions. For example, the structure of N-(2,6-difluorobenzoyl)-N'-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was characterized by Song Xin-jian et al. (2008), showing a planar urea scaffold linked by hydrogen bonds into dimers (Song Xin-jian, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including interactions with isocyanates to form urea compounds. These reactions are key to synthesizing a wide array of thiadiazole derivatives with diverse biological activities, including fungicidal and plant growth regulatory properties (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Physical Properties Analysis
The physical properties of thiadiazole derivatives include their crystalline structure, determined through X-ray diffraction. These properties are influenced by the molecule's geometry, including intramolecular hydrogen bonding and molecular planarity. The crystals typically belong to specific space groups, indicating the ordered nature of these compounds (Li-Qiao Shi, 2011).
Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of chemical properties, such as the ability to form stable hydrogen bonds and π–π interactions, contributing to their biological activity. The urea group's planar configuration is crucial for the molecule's overall stability and reactivity (Song Xin-jian, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Mécanisme D'action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to their mesoionic character .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities.
Biochemical Pathways
It is known that some thiadiazole derivatives have shown anticancer activities in various in vitro and in vivo models . These compounds may induce apoptosis via caspase-dependent pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
It is known that some thiadiazole derivatives exhibit higher cytotoxic activity than doxorubicin against certain cancer cell lines .
Action Environment
The stability of the 1,3,4-thiadiazole nucleus in vivo is attributed to its aromaticity .
Orientations Futures
Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . Future research may focus on synthesizing new 1,3,4-thiadiazole derivatives and evaluating their biological activities.
Propriétés
IUPAC Name |
1-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-12-27-15-9-7-8-14(13-15)18-23-24-20(28-18)22-19(25)21-16-10-5-6-11-17(16)26-2/h5-11,13H,3-4,12H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMEGIMVPQMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4714691.png)

![2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4714707.png)
![5-(2-chlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4714715.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B4714727.png)
![methyl 4-(4-chlorophenyl)-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4714733.png)
![2,2-dimethyl-N'-[4-morpholinyl(oxo)acetyl]propanohydrazide](/img/structure/B4714740.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4714756.png)
![3-(2,8-dimethyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanenitrile](/img/structure/B4714764.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4714767.png)


![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714786.png)
![2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4714791.png)